molecular formula C18H16N2O3 B5752981 2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid

2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid

Cat. No. B5752981
M. Wt: 308.3 g/mol
InChI Key: IOXLHUBVQAIDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat mild to moderate pain, inflammation, and fever. Mefenamic acid is a member of the anthranilic acid derivatives class of NSAIDs and is structurally related to other NSAIDs such as ibuprofen and aspirin.

Mechanism of Action

2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid acid works by inhibiting the production of prostaglandins, which are chemicals that cause inflammation and pain in the body. It does this by blocking the activity of an enzyme called cyclooxygenase (COX), which is responsible for the production of prostaglandins. 2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid acid is a non-selective COX inhibitor, which means that it blocks both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects:
2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid acid has several biochemical and physiological effects on the body. It has been shown to reduce inflammation, pain, and fever by inhibiting the production of prostaglandins. 2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid acid also has antithrombotic effects, which means that it reduces the risk of blood clots. It has been shown to have a longer half-life than other NSAIDs, which means that it stays in the body longer and provides longer-lasting pain relief.

Advantages and Limitations for Lab Experiments

2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It has been extensively studied, and its mechanism of action is well understood. However, 2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid acid also has some limitations for use in lab experiments. It is a non-selective COX inhibitor, which means that it may have unwanted side effects on other physiological processes. It may also interfere with the results of some lab tests.

Future Directions

There are several future directions for the study of 2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid acid. One area of research is the development of more selective COX inhibitors that target only COX-2 enzymes, which may reduce the risk of unwanted side effects. Another area of research is the study of the potential use of 2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid acid in the treatment of other inflammatory conditions, such as rheumatoid arthritis and psoriasis. Additionally, the development of new formulations of 2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid acid, such as sustained-release tablets, may improve its efficacy and reduce the frequency of dosing.

Synthesis Methods

2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid acid can be synthesized by several methods, including the reaction of anthranilic acid with 2,6-dimethylaniline and methyl chloroformate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to produce 2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid acid. Other methods of synthesis include the reaction of 2,6-dimethylaniline with 2-chlorobenzoic acid and the reaction of 2,6-dimethylaniline with 2,3,4-trichlorobenzoic acid.

Scientific Research Applications

2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid acid has been extensively studied in scientific research for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various types of pain, including menstrual pain, dental pain, and postoperative pain. 2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid acid has also been studied for its potential use in the treatment of inflammatory bowel disease, such as ulcerative colitis and Crohn's disease.

properties

IUPAC Name

2-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-9-17(14-10-12(23-2)7-8-16(14)19-11)20-15-6-4-3-5-13(15)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXLHUBVQAIDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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